REACTION_CXSMILES
|
OO.FC(F)(F)C(C(F)(F)F)=[O:6].[F:13][C:14]([F:34])([CH:17]([F:33])[O:18][C:19]([F:32])([F:31])[C:20]([F:30])([F:29])[C:21]([F:28])([F:27])[O:22][C:23]([F:26])([F:25])[F:24])[CH2:15][OH:16]>C(Cl)(Cl)Cl>[F:13][C:14]([F:34])([CH:17]([F:33])[O:18][C:19]([F:32])([F:31])[C:20]([F:29])([F:30])[C:21]([F:27])([F:28])[O:22][C:23]([F:24])([F:25])[F:26])[C:15]([OH:6])=[O:16]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
13.28 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separation of phases and evaporation of solvent
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |